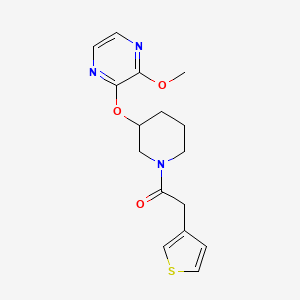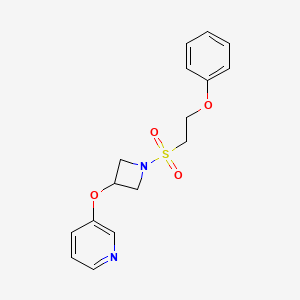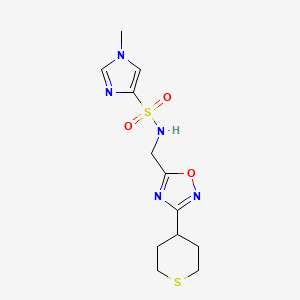
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been the subject of numerous studies and researches.
科学的研究の応用
Synthesis and Antimicrobial Activity
Research on compounds with structural similarities to "1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" has demonstrated potential in antimicrobial applications. For instance, the synthesis of new pyridine derivatives has shown variable and modest activity against bacterial and fungal strains, highlighting the relevance of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiallergy Activity
Certain derivatives have been synthesized and evaluated for their antiallergy activity, demonstrating potent activity in assays like passive foot anaphylaxis. This suggests the potential of structurally related compounds in treating allergic conditions (Walsh, Franzyshen, & Yanni, 1989).
Antimicrobial and Antifungal Applications
The one-pot multicomponent synthesis of specific derivatives has shown good antimicrobial activity against various bacterial and fungal strains, indicating the utility of these compounds in antimicrobial and antifungal therapies (Ashok et al., 2014).
Electrochemical Synthesis and Environmental Applications
Electrochemical methods have been employed to synthesize phenylpiperazine derivatives, offering an environmentally friendly approach to generating these compounds. This method highlights the potential for sustainable synthesis pathways in drug development (Nematollahi & Amani, 2011).
Wound-Healing Potential
Investigations into the wound-healing efficacy of related compounds have revealed significant potential, with certain derivatives enhancing wound healing and epithelialization in vivo. This points to the promising therapeutic applications of these compounds in wound management (Vinaya et al., 2009).
特性
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-15-16(18-6-5-17-15)22-13-3-2-7-19(10-13)14(20)9-12-4-8-23-11-12/h4-6,8,11,13H,2-3,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEHKICVEQZHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)
![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)


![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)